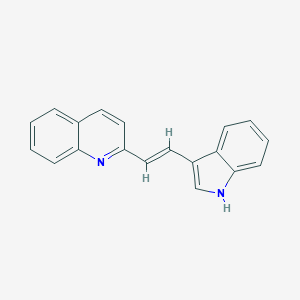

2-(2-(1H-Indol-3-yl)vinyl)quinoline

Descripción general

Descripción

2-(2-(1H-Indol-3-yl)vinyl)quinoline is a heterocyclic compound that combines the structural features of both indole and quinoline

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Indol-3-yl)vinyl)quinoline typically involves the condensation of indole-3-carbaldehyde with 2-methylquinoline under basic conditions. One efficient method employs microwave irradiation to accelerate the reaction, resulting in high yields of the desired product . The reaction can be summarized as follows:

Starting Materials: Indole-3-carbaldehyde and 2-methylquinoline.

Reaction Conditions: Basic conditions, often using a base such as potassium carbonate or silver carbonate.

Activation: Microwave irradiation to enhance reaction efficiency and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(1H-Indol-3-yl)vinyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the indole or quinoline rings.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or quinoline moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

2-(2-(1H-Indol-3-yl)vinyl)quinoline, a compound that integrates indole and quinoline moieties, has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article delves into the applications of this compound, focusing on its biological, medicinal, and material science implications, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Several studies have reported the anticancer properties of this compound. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cells through the induction of oxidative stress and apoptosis pathways .

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 12.5 | Induction of apoptosis |

| Lung Cancer | 15.0 | Cell cycle arrest |

| Colon Cancer | 10.0 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens.

- Case Study : Research published in Pharmaceutical Biology indicated that this compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Fluorescent Probes

The unique structure of this compound allows it to function as a fluorescent probe in various applications, including bioimaging.

- Case Study : A study highlighted its use in cellular imaging due to its high quantum yield and stability under physiological conditions . The compound's fluorescence can be tuned by modifying substituents on the indole or quinoline rings.

Organic Light Emitting Diodes (OLEDs)

The compound has been explored for use in OLEDs due to its excellent luminescent properties.

- Research Findings : Investigations into the electroluminescent properties of this compound have shown that it can be incorporated into device architectures to enhance efficiency and color purity .

| Property | Value |

|---|---|

| Maximum Emission Wavelength | 470 nm |

| Current Efficiency | 15 cd/A |

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes involved in disease processes.

- Case Study : A study found that it inhibited specific kinases implicated in cancer progression, presenting opportunities for therapeutic development .

Mecanismo De Acción

The mechanism of action of 2-(2-(1H-Indol-3-yl)vinyl)quinoline involves its interaction with various molecular targets and pathways. In biological systems, it can bind to DNA and proteins, affecting cellular processes such as gene expression and enzyme activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in medicinal chemistry .

Comparación Con Compuestos Similares

Similar Compounds

2-(1H-Indol-3-yl)ethanamine: Another indole derivative with different biological activities.

2-(1H-Indol-3-yl)acetic acid: Known for its role in plant growth regulation.

2-(1H-Indol-3-yl)vinylpyridine: Similar structure but with a pyridine ring instead of quinoline.

Uniqueness

2-(2-(1H-Indol-3-yl)vinyl)quinoline stands out due to its combination of indole and quinoline structures, providing unique chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .

Actividad Biológica

2-(2-(1H-Indol-3-yl)vinyl)quinoline is a compound that combines the structural features of indole and quinoline, leading to unique biological activities. This article discusses its synthesis, biological properties, and potential applications in medicinal chemistry, supported by various research findings and data tables.

Chemical Structure and Synthesis

The molecular structure of this compound features an indole moiety linked to a vinyl group adjacent to a quinoline ring. This unique arrangement allows for diverse chemical reactivity and biological interactions.

Synthesis Methods

Several methods have been reported for synthesizing this compound, including:

- Microwave-assisted synthesis : A highly efficient method that condenses indol-3-yl carbaldehydes with various heterocycles under microwave irradiation .

- Knoevenagel condensation : A common reaction used to produce olefins with significant biological importance, which can also be applied to synthesize derivatives of this compound .

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer, antimicrobial, and antiviral agent.

Anticancer Activity

Research indicates that this compound exhibits notable antiproliferative effects against multiple cancer cell lines. For instance:

- In vitro studies showed that derivatives of similar compounds displayed IC50 values as low as 2 nM against human cancer cell lines such as K562 and HepG2 .

- The compound's mechanism of action appears to involve the induction of apoptosis through the regulation of apoptotic proteins and inhibition of anti-apoptotic factors .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

- Studies reported significant inhibition against various bacterial strains, including MRSA, with minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL .

- Its structure allows it to interact with bacterial DNA and proteins, disrupting essential cellular processes.

Antiviral Effects

Emerging research suggests potential antiviral properties:

- Compounds derived from this structure have been evaluated for their ability to inhibit viral replication in vitro, although specific data on this compound remains limited.

The biological activity of this compound can be attributed to its ability to bind with various molecular targets:

- DNA Interactions : The compound can intercalate into DNA, affecting gene expression and cellular proliferation.

- Protein Binding : It interacts with key proteins involved in apoptosis and cell cycle regulation, influencing cancer cell survival and proliferation.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Notable Activity | IC50 (µg/mL) |

|---|---|---|---|

| 2-(1H-Indol-3-yl)ethanamine | Indole derivative | Antidepressant | N/A |

| 2-(1H-Indol-3-yl)acetic acid | Indole derivative | Plant growth regulator | N/A |

| 2-(1H-Indol-3-yl)vinylpyridine | Indole derivative | Antimicrobial | N/A |

| This compound | Indole + Quinoline | Anticancer, Antimicrobial | < 2 |

Case Studies

Several studies have highlighted the effectiveness of compounds related to this compound:

- Anticancer Study : A recent study evaluated a series of quinoline-indole derivatives for their antiproliferative activities against various cancer cell lines. The results indicated that compounds with specific substitutions on the indole ring exhibited significantly enhanced activity compared to their unsubstituted counterparts .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial effects against Mycobacterium tuberculosis and other resistant strains. The study demonstrated that certain derivatives had low MIC values, indicating strong antimicrobial potential .

Propiedades

IUPAC Name |

2-[(E)-2-(1H-indol-3-yl)ethenyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-3-7-18-14(5-1)9-11-16(21-18)12-10-15-13-20-19-8-4-2-6-17(15)19/h1-13,20H/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSNGDJJHAYDLC-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1586-47-6, 1155810-01-7 | |

| Record name | 2-(2-(1H-Indol-3-yl)vinyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001586476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002693997 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-(1H-Indol-3-yl)vinyl)quinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWV4WQ68ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.